
4-(2-Thiazolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Thiazolyl)benzenesulfonamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound features a thiazole ring attached to a benzenesulfonamide moiety, making it a valuable candidate in medicinal chemistry for its potential antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Thiazolyl)benzenesulfonamide typically involves the condensation of 2-amino-4-aryl-thiazole with 4-chlorosulfonylbenzylidine-2,4-thiazolidinedione. The reaction is carried out in the presence of dry pyridine and acetic anhydride, followed by crystallization from ethanol to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Thiazolyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated and nitrated derivatives
Scientific Research Applications
4-(2-Thiazolyl)benzenesulfonamide is an organic compound with a sulfonamide group attached to a benzene ring and a thiazole ring, giving it potential biological activities, including antimicrobial and anticancer properties. Its molecular formula is C₇H₈N₂O₂S₂, and its molecular weight is approximately 216.28 g/mol.
Applications in Medicinal Chemistry
This compound has several applications in medicinal chemistry:
- Antibacterial Properties It exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. It inhibits bacterial enzymes, such as dihydropteroate synthase, which is important for folate synthesis in bacteria, thus preventing bacterial growth and replication.
- Anticancer Activity Some studies have indicated anticancer activity, particularly through apoptosis induction in cancer cell lines.
Synergistic Effects
This compound, when combined with other antimicrobial agents or cell-penetrating peptides like octaarginine, exhibits enhanced antibacterial activity.
Structural Similarity and Unique Properties
Several compounds share structural similarities with this compound:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Benzenesulfonamide | Contains a sulfonamide group | Antibacterial |
Thiazole derivatives | Five-membered ring with nitrogen and sulfur | Antimicrobial |
Acridine derivatives | Known for DNA intercalation properties | Anticancer |
N-(thiazol-2-yl)benzenesulfonamides | Combines thiazole and sulfonamide groups | Antibacterial |
4-Aminobenzenesulfonamide | Simple sulfonamide structure | Antimicrobial |
The uniqueness of this compound lies in its combination of a thiazole ring with a benzenesulfonamide structure, potentially offering synergistic effects that enhance its biological activities compared to similar compounds. This combination may result in improved efficacy against resistant bacterial strains and enhanced interactions with cellular targets.
Case Studies and Research Findings
- A study on new aryl thiazolone–benzenesulfonamides, including compound 4e , showed excellent enzyme inhibition against CA IX with IC50 10.93–25.06 nM and against CA II with IC50 1.55–3.92 μM, revealing remarkable selectivity for CA IX over CA II . Additionally, 4e induced apoptosis in MDA-MB-231 cells, with a significant increase in the annexin V-FITC percent by 22 fold compared to the control .
- Other synthesized benzenesulfonamides (4g and 4h ) also exhibited significant inhibition at 50 μg mL−1 concentration against S. aureus and potential anti-biofilm inhibition against K. pneumonia .
- A series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity, based on the presence of thiazole and sulfonamide groups . Several synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit antibacterial activity against multiple strains . The isopropyl substituted derivative displays a low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
N-(4-phenylthiazol-2-yl) benzenesulfonamides derivatives were synthesized and assayed in-vivo to investigate their antidiabetic activities, and some of the synthesized compounds showed hypoglycemic activity . The results indicated that benzenesulfonamide could be served as potential antidiabetic agents .
Mechanism of Action
The mechanism of action of 4-(2-Thiazolyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
2-Amino-4-aryl-thiazole: Shares the thiazole ring structure but lacks the benzenesulfonamide moiety.
4-Chlorosulfonylbenzylidine-2,4-thiazolidinedione: Contains the benzenesulfonamide group but differs in the thiazole ring substitution
Uniqueness: 4-(2-Thiazolyl)benzenesulfonamide is unique due to its combined thiazole and benzenesulfonamide structure, which imparts both antimicrobial and anticancer properties. This dual functionality makes it a versatile compound in medicinal chemistry .
Biological Activity
4-(2-Thiazolyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by various studies and data.
1. Antimicrobial Activity
The antimicrobial properties of this compound have been explored in several studies, demonstrating its effectiveness against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : A study reported that derivatives of this compound exhibited moderate to excellent antibacterial potency, with some compounds showing MIC values comparable to standard antibiotics like norfloxacin .
- Mechanism of Action : The thiazole moiety is crucial for the antimicrobial activity, enhancing the interaction with bacterial enzymes and disrupting cellular processes.
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 16 |
This compound | Escherichia coli | 32 |
2. Anticancer Activity
This compound has also shown promising anticancer activity across various cancer cell lines.
- Cytotoxicity Studies : Research indicates that compounds containing the thiazole ring exhibit significant cytotoxic effects on human glioblastoma U251 and melanoma WM793 cells. For instance, one derivative demonstrated an IC50 value less than that of doxorubicin, a standard chemotherapeutic agent .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the phenyl ring enhances cytotoxicity. A notable finding is that a methyl group at position 4 significantly increases activity against cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | U251 (glioblastoma) | <10 |
This compound | WM793 (melanoma) | <10 |
3. Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated in animal models.
- Protective Effects : In a study involving pentylenetetrazole-induced seizures, certain derivatives exhibited significant protective effects, effectively eliminating the tonic extensor phase in treated animals .
- SAR Analysis : The presence of specific substituents on the thiazole ring was linked to enhanced anticonvulsant properties, highlighting the importance of molecular structure in therapeutic efficacy.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : In a comparative study, derivatives were synthesized and tested against a panel of pathogens. Results indicated that modifications to the sulfonamide group significantly affected antibacterial potency.
- Cytotoxicity Against Cancer Cells : A recent investigation into thiazole derivatives revealed that those with specific substitutions exhibited potent growth inhibition across multiple cancer cell lines, suggesting a pathway for further drug development.
- Anticonvulsant Properties : A series of animal studies demonstrated that compounds derived from thiazole exhibited robust anticonvulsant effects, warranting further exploration into their mechanisms.
Properties
CAS No. |
1099660-77-1 |
---|---|
Molecular Formula |
C9H8N2O2S2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8N2O2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H2,10,12,13) |
InChI Key |
OFXHFOFJYPSEIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.